molecular formula C7H6FNO2 B6334461 2-Fluoro-3-methylpyridine-4-carboxylic acid CAS No. 885589-17-3

2-Fluoro-3-methylpyridine-4-carboxylic acid

Cat. No.: B6334461
CAS No.: 885589-17-3
M. Wt: 155.13 g/mol
InChI Key: HGRPMRJSAWEGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methylpyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is known for its unique chemical properties due to the presence of both a fluorine atom and a carboxylic acid group on the pyridine ring. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylpyridine-4-carboxylic acid typically involves the fluorination of 3-methylpyridine followed by carboxylation. One common method is the Baltz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine, which is then oxidized using potassium permanganate to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of efficient fluorinating agents and optimized reaction conditions ensures high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-3-methylpyridine-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylpyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine-3-carboxylic acid
  • 2-Fluoro-3-methylisonicotinic acid

Comparison: 2-Fluoro-3-methylpyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups on the pyridine ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other fluorinated pyridine derivatives .

Properties

IUPAC Name

2-fluoro-3-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRPMRJSAWEGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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